N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride

Vue d'ensemble

Description

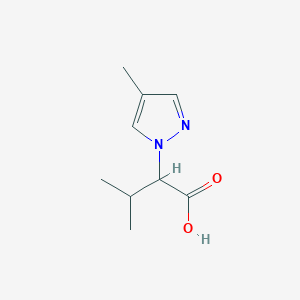

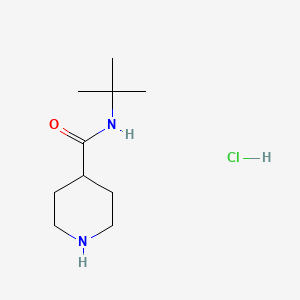

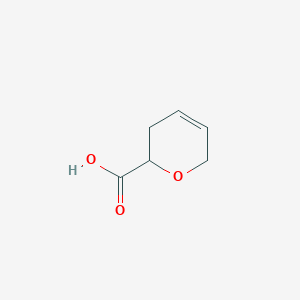

N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride is a chemical compound likely containing elements such as carbon, hydrogen, nitrogen, and chlorine. It seems to be an amide, which is a type of compound that includes a carbonyl group (C=O) and an amine group (N-H) in its structure .

Molecular Structure Analysis

The molecular structure of a compound like N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride would likely include a piperidine ring, which is a six-membered ring with one nitrogen atom, and a tert-butyl group, which is a branched alkyl group with four carbon atoms .

Chemical Reactions Analysis

The chemical reactions involving compounds like N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride could vary widely depending on the specific conditions and reagents used .

Physical And Chemical Properties Analysis

The physical and chemical properties of N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride would depend on its specific molecular structure. For example, similar compounds like N-(tert-Butyl)hydroxylamine hydrochloride are solid at room temperature, soluble in water, and have a molecular weight of 125.60 g/mol .

Applications De Recherche Scientifique

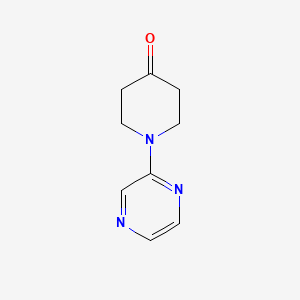

1. Potential Antipsychotic Agent

N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride and its analogues have been evaluated for their potential as antipsychotic agents. Studies have focused on their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and their ability to antagonize the apomorphine-induced climbing response in mice. Notably, certain derivatives exhibited potent in vivo activities with a lower incidence of extrapyramidal side effects, indicative of antipsychotic activity (Norman, Navas, Thompson, & Rigdon, 1996).

2. Analgesic Activity and Chemical Modification

The compound has also been a subject of research in the context of analgesic activity. One specific study on N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), a related compound, focused on its effectiveness in alleviating chronic pain in rats and its pharmacological profile. The study aimed to improve the compound's pharmacokinetics and reduce its hyperthermia side-effect (Nie et al., 2020).

3. Antimalarial Candidate

N-tert-Butyl isoquine (GSK369796) is a 4-aminoquinoline drug candidate, structurally related to N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride. It was developed for its activity against Plasmodium falciparum and rodent malaria parasites. The molecule's development process included optimization based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations (O’Neill et al., 2009).

4. Inhibitor of Acetylcholinesterase

Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related to N-(tert-Butyl)-4-piperidinecarboxamide, demonstrated their potential as inhibitors of acetylcholinesterase (AChE). This is relevant for conditions like Alzheimer's disease, where AChE inhibitors are sought for therapeutic benefits. Certain compounds in this category showed significantly high potency against AChE (Sugimoto et al., 1990).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-tert-butylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-10(2,3)12-9(13)8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPSCBXDBJJMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[2.4]hept-4-en-6-one](/img/structure/B3375947.png)

![3-Hydroxy-2-[(2-methylcyclopropyl)formamido]butanoic acid](/img/structure/B3375951.png)

![1,3,4-Thiadiazol-2-amine, 5-[2-(methylthio)ethyl]-](/img/structure/B3375994.png)

![3-methyl-1-[1-(pyrrolidin-2-yl)ethyl]-1H-pyrazole](/img/structure/B3376019.png)